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Compound of Interest

Compound Name: Dihydrorhodamine 123

Cat. No.: B035253 Get Quote

Welcome to the technical support center for the Dihydrorhodamine 123 (DHR123) assay. This

guide provides detailed information on selecting appropriate positive and negative controls,

troubleshooting common issues, and standardized protocols to ensure the reliability and

reproducibility of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What is the principle of the DHR123 assay?

The DHR123 assay is a widely used method for detecting intracellular reactive oxygen species

(ROS), which are key indicators of oxidative stress. The assay utilizes Dihydrorhodamine
123, a non-fluorescent, cell-permeable compound. Inside the cell, DHR123 is oxidized by ROS,

primarily peroxynitrite and hydrogen peroxide (in the presence of cellular peroxidases,

cytochrome c, or Fe2+), into the highly fluorescent compound Rhodamine 123 (R123).[1][2][3]

The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

R123 localizes in the mitochondria, making this assay particularly sensitive to mitochondrial

ROS production.[1]

Q2: Why are positive and negative controls essential in the DHR123 assay?

Positive and negative controls are crucial for validating the assay's performance and ensuring

the accurate interpretation of results.
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Positive Controls: A positive control is a substance known to induce ROS production in the

experimental cells. It confirms that the assay is working correctly, the cells are capable of

producing ROS, and the detection instrument is properly configured. A robust signal from the

positive control indicates that a lack of signal in your experimental samples is a true negative

result and not due to technical error.

Negative Controls: A negative control is a sample that should have minimal to no ROS

production. This helps to establish the baseline fluorescence of the cells and ensures that

the observed signals in your experimental samples are not due to artifacts or spontaneous

oxidation of the DHR123 probe. An untreated or vehicle-treated cell sample serves as a

baseline negative control. Additionally, a ROS scavenger can be used as a biological

negative control to confirm that the signal is indeed from ROS.

Q3: What are the most common positive controls for the DHR123 assay?

The most common positive controls are chemical inducers of ROS production:

Phorbol 12-myristate 13-acetate (PMA): PMA is a potent activator of Protein Kinase C

(PKC), which in turn activates NADPH oxidase, leading to a robust production of superoxide

and other ROS.[4][5] It is a widely used positive control, particularly in immune cells like

neutrophils and monocytes.[5][6]

Hydrogen Peroxide (H₂O₂): Exogenous H₂O₂ can be used to directly increase intracellular

ROS levels.[7] It is a simple and effective way to confirm that the DHR123 probe can be

oxidized to Rhodamine 123 in your cell system.

Q4: What are suitable negative controls for the DHR123 assay?

Several types of negative controls can be employed:

Unstained Cells: This is the most basic negative control and is essential for determining the

autofluorescence of the cells.

Vehicle-Treated Cells: Cells treated with the same solvent used to dissolve the experimental

compounds (e.g., DMSO, PBS) serve as a baseline for comparing the effects of your

treatment.
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N-acetylcysteine (NAC): NAC is a well-established antioxidant and a precursor to the

intracellular antioxidant glutathione.[8][9] It acts as a ROS scavenger and can be used to

pre-treat cells before the addition of a known ROS inducer (like PMA or your experimental

compound) to demonstrate that the observed fluorescence is indeed due to ROS.[10][11]
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Problem Possible Cause(s) Suggested Solution(s)

Weak or No Signal in Positive

Control

1. Inactive Positive Control:

PMA or H₂O₂ solution may

have degraded. 2. Suboptimal

Concentration: The

concentration of the positive

control may be too low for the

cell type being used. 3.

Insufficient Incubation Time:

The incubation time with the

positive control may not be

long enough to induce a

detectable ROS response. 4.

Cell Health: Cells may be

unhealthy or dead, and

therefore unable to produce

ROS. 5. Incorrect Instrument

Settings: The settings on the

flow cytometer or fluorescence

plate reader may not be

optimal for detecting

Rhodamine 123.

1. Prepare Fresh Solutions:

Always prepare fresh working

solutions of PMA and H₂O₂ on

the day of the experiment. 2.

Optimize Concentration:

Perform a dose-response

experiment to determine the

optimal concentration of the

positive control for your

specific cell type and

experimental conditions. 3.

Optimize Incubation Time:

Conduct a time-course

experiment to identify the peak

of ROS production after

stimulation. 4. Check Cell

Viability: Assess cell viability

using a method like Trypan

Blue exclusion or a viability

dye before starting the assay.

5. Calibrate Instrument:

Ensure the instrument is

properly calibrated and the

correct excitation (around 488

nm) and emission (around 525

nm) filters are being used for

Rhodamine 123.[2][3][12]

High Signal in Negative

Control

1. Spontaneous DHR123

Oxidation: The DHR123 probe

can be sensitive to light and

air, leading to spontaneous

oxidation.[1] 2. High Basal

Oxidative Stress: The cells

may have a high basal level of

ROS due to culture conditions

1. Protect DHR123 from Light:

Prepare DHR123 solutions

fresh and protect them from

light by wrapping tubes in

aluminum foil.[1] 2. Optimize

Cell Culture Conditions:

Ensure cells are seeded at an

appropriate density and have
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(e.g., high cell density, nutrient

depletion). 3. Contamination:

Bacterial or fungal

contamination in the cell

culture can lead to increased

ROS production. 4.

Autofluorescence: Some cell

types naturally have high

levels of autofluorescence in

the green channel.

fresh media. Consider

including an antioxidant like

NAC in a control well to

quench basal ROS. 3. Check

for Contamination: Regularly

check cell cultures for any

signs of contamination. 4. Use

Unstained Control: Always

include an unstained cell

control to measure and

potentially subtract

autofluorescence.

Inconsistent Results Between

Replicates

1. Pipetting Errors: Inaccurate

or inconsistent pipetting of

cells, DHR123, or control

reagents. 2. Uneven Cell

Seeding: Inconsistent number

of cells per well. 3. Edge

Effects in Microplates: Wells

on the edge of a microplate

can be prone to evaporation,

leading to changes in reagent

concentrations.

1. Use Calibrated Pipettes:

Ensure all pipettes are

properly calibrated and use

appropriate pipetting

techniques. 2. Ensure

Homogeneous Cell

Suspension: Thoroughly mix

the cell suspension before

seeding. 3. Minimize Edge

Effects: Avoid using the

outermost wells of the

microplate for experimental

samples, or fill them with

sterile PBS to maintain

humidity.

Data Presentation: Recommended Control
Concentrations
The optimal concentration of positive and negative controls can vary depending on the cell

type, cell density, and experimental conditions. It is highly recommended to perform a dose-

response titration to determine the optimal concentration for your specific system. The following

table provides a general starting point.
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Control Type
Mechanism of
Action

Typical
Concentration
Range

PMA Positive

Activates Protein

Kinase C (PKC),

leading to NADPH

oxidase-dependent

ROS production.[4][5]

25 nM - 100 nM[12]

[13][14]

H₂O₂ Positive

Directly increases

intracellular hydrogen

peroxide levels.[7]

100 µM - 500 µM[7][9]

Untreated/Vehicle Negative
Establishes baseline

ROS levels.
N/A

N-acetylcysteine

(NAC)
Negative

Acts as a ROS

scavenger and

precursor to

glutathione.[8][9]

5 mM - 20 mM[15]

Experimental Protocol: DHR123 Assay for ROS
Detection
This protocol provides a general workflow for measuring ROS in adherent cells using a

fluorescence microplate reader. It can be adapted for suspension cells and flow cytometry.

Materials:

Dihydrorhodamine 123 (DHR123)

Positive Control (e.g., PMA or H₂O₂)

Negative Control (e.g., N-acetylcysteine)

Cell culture medium
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Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Black, clear-bottom 96-well microplate

Fluorescence microplate reader (Excitation/Emission: ~488 nm/~525 nm)

Procedure:

Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will

result in a 70-80% confluent monolayer on the day of the experiment. Incubate overnight

under standard cell culture conditions.

Preparation of Reagents:

Prepare a stock solution of DHR123 in DMSO. On the day of the experiment, dilute the

stock solution in pre-warmed PBS or HBSS to the desired final working concentration

(typically 1-10 µM).

Prepare fresh working solutions of your positive (e.g., 100 nM PMA) and negative (e.g., 10

mM NAC) controls in cell culture medium.

Control Setup:

Negative Control (NAC): For wells designated for the NAC negative control, remove the

culture medium and add the medium containing NAC. Incubate for 1 hour prior to DHR123

loading.

Other Wells: For all other wells, gently wash the cells once with pre-warmed PBS.

DHR123 Loading: Remove the medium (or NAC-containing medium) and add the DHR123

working solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.

Washing: Gently remove the DHR123 solution and wash the cells twice with pre-warmed

PBS to remove any extracellular probe.

Treatment Application:
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Positive Control Wells: Add the medium containing the positive control (e.g., PMA or

H₂O₂).

Negative Control Wells: Add fresh medium (for untreated controls) or fresh NAC-

containing medium.

Experimental Wells: Add your experimental treatments.

Incubation: Incubate the plate at 37°C for the desired treatment period (e.g., 30 minutes to 4

hours), protected from light.

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader

with excitation at ~488 nm and emission at ~525 nm.

Mandatory Visualizations
DHR123 Assay Mechanism
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Caption: Oxidation of non-fluorescent DHR123 to fluorescent Rhodamine 123 by ROS.
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Caption: Signaling pathways for ROS induction by PMA and H₂O₂.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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